Pregnenolone sulfate
Overview
Description
Pregnenolone monosulfate, also known as 3β-Hydroxy-5-pregnen-20-one monosulfate, is a naturally occurring steroid metabolite derived from pregnenolone. It is a neurosteroid with significant roles in modulating various ion channels, transporters, and enzymes. Pregnenolone monosulfate is known for its cognitive and memory-enhancing properties, as well as its effects on mood and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone monosulfate is synthesized from pregnenolone through a sulfation process. This involves the addition of a sulfate group to the pregnenolone molecule. The reaction typically requires a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of pregnenolone monosulfate involves large-scale sulfation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone monosulfate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Pregnenolone monosulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects on cognitive function, mood disorders, and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool .
Mechanism of Action
Pregnenolone monosulfate exerts its effects through several mechanisms:
Ion Channel Modulation: Acts as a modulator of various ion channels, including GABA_A, NMDA, and AMPA receptors.
Receptor Interaction: Inhibits cannabinoid CB1 receptors, reducing the effects of tetrahydrocannabinol (THC).
Pathways Involved: Engages in signaling pathways that influence neuronal activity and synaptic plasticity .
Comparison with Similar Compounds
Pregnenolone: The precursor to pregnenolone monosulfate.
Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with similar neuroactive properties.
Comparison:
Pregnenolone: While pregnenolone is the precursor, pregnenolone monosulfate has additional sulfation, enhancing its water solubility and altering its biological activity.
Dehydroepiandrosterone sulfate: Both compounds share neuroactive properties, but pregnenolone monosulfate has distinct effects on specific ion channels and receptors
Pregnenolone monosulfate stands out due to its unique combination of neurosteroid activity, ion channel modulation, and receptor interactions, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBBUIOWGGQOP-QGVNFLHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924910 | |
Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1247-64-9 | |
Record name | Pregnenolone sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnenolone sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENOLONE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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